6-Methoxy-4-methylquinoline hydrate CAS 41037-26-7 properties
6-Methoxy-4-methylquinoline hydrate CAS 41037-26-7 properties
Topic: 6-Methoxy-4-methylquinoline hydrate (CAS 41037-26-7) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
A Versatile Scaffold for Antimalarial and Kinase Inhibitor Synthesis[1]
Executive Summary
6-Methoxy-4-methylquinoline hydrate (CAS 41037-26-7) is a substituted quinoline derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Historically significant as a precursor in the 8-aminoquinoline class of antimalarials (analogous to Primaquine and Pamaquine), it has recently gained traction in oncology research as a scaffold for PI3K/mTOR inhibitors and in chemical biology as a fluorescent core for imaging probes. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in modern drug discovery.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The compound consists of a quinoline bicyclic system substituted with a methoxy group at position 6 and a methyl group at position 4. It is typically supplied as a hydrate, which stabilizes the crystalline lattice.
| Property | Specification |
| CAS Number | 41037-26-7 |
| IUPAC Name | 6-Methoxy-4-methylquinoline hydrate |
| Molecular Formula | C₁₁H₁₁NO[1][2] · xH₂O (Typically monohydrate) |
| Molecular Weight | 173.21 g/mol (anhydrous basis) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 51–54 °C |
| Boiling Point | 158 °C at 10 mmHg |
| Solubility | Soluble in ethanol, DMSO, chloroform; insoluble in water |
| pKa | ~5.6 (quinoline nitrogen) |
Synthesis & Manufacturing
The industrial and laboratory synthesis of 6-Methoxy-4-methylquinoline primarily utilizes the Doebner-Miller reaction , a variant of the Skraup synthesis optimized for α,β-unsaturated ketones.[1]
Mechanistic Pathway
The synthesis involves the condensation of p-anisidine (4-methoxyaniline) with methyl vinyl ketone (MVK) .[1] The reaction proceeds through a conjugate addition (Michael addition) followed by acid-catalyzed cyclization and oxidative aromatization.[1]
Key Reagents:
-
Substrate: p-Anisidine
-
Electrophile: Methyl Vinyl Ketone (or generated in situ from 4-methoxy-2-pentanone)[1]
-
Catalyst: Concentrated HCl or ZnCl₂/FeCl₃ (Lewis acid)[1]
-
Oxidant: Nitrobenzene or Iodine (often required to drive the final dehydrogenation step)
Reaction Workflow Visualization
The following diagram illustrates the stepwise mechanistic transformation from raw materials to the quinoline core.
Caption: The Doebner-Miller synthetic pathway for 6-Methoxy-4-methylquinoline involving Michael addition, cyclization, and dehydrogenation.[1]
Applications in Drug Development
Antimalarial Pharmacophore
The 6-methoxyquinoline motif is the pharmacophoric core of the Cinchona alkaloids (Quinine, Quinidine). In synthetic medicinal chemistry, 6-Methoxy-4-methylquinoline serves as a simplified scaffold for 8-aminoquinoline derivatives.[1]
-
Mechanism: The planar quinoline ring intercalates into plasmodial DNA or inhibits hemozoin formation.
-
Derivatization: Nitration at the C8 position followed by reduction yields 8-amino-6-methoxy-4-methylquinoline, a direct analogue of Primaquine with altered metabolic stability due to the C4-methyl steric block.[1]
Kinase Inhibitors (Oncology)
Recent studies utilize this scaffold to develop inhibitors for the PI3K/mTOR pathway .[3]
-
Functionalization: The C2 position is reactive towards radical alkylation (Minisci reaction), allowing the attachment of solubilizing groups (e.g., morpholine, piperazine).
-
Binding: The quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinase enzymes.
Fluorescent Probes
Quinolines exhibit intrinsic fluorescence. 6-Methoxy-4-methylquinoline is used as a reference standard or building block for pH-sensitive fluorescent probes.[1] The methoxy group acts as an auxochrome, shifting the emission maximum (λ_em) into the blue-green region (approx. 400–450 nm).
Analytical Characterization
To validate the identity of CAS 41037-26-7, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) - Expected Signals:
-
δ 8.65 ppm (d, 1H): H2 proton (deshielded by adjacent Nitrogen).
-
δ 7.95 ppm (d, 1H): H8 proton.
-
δ 7.35 ppm (dd, 1H): H7 proton.
-
δ 7.20 ppm (d, 1H): H3 proton (coupling with H2).
-
δ 7.15 ppm (d, 1H): H5 proton.
-
δ 3.92 ppm (s, 3H): Methoxy group (-OCH₃) at C6.
-
δ 2.65 ppm (s, 3H): Methyl group (-CH₃) at C4 (distinctive singlet).[1]
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Molecular Ion: [M+H]⁺ = 174.09 m/z
-
Fragmentation: Loss of methyl radical (M-15) and CO (from methoxy) are common fragmentation pathways.[1]
Handling & Safety (SDS Summary)
Hazard Classification:
-
GHS Signal Word: WARNING
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Storage Protocol:
-
Hygroscopic: The hydrate form indicates an affinity for moisture. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Light Sensitivity: Protect from light to prevent photo-oxidation of the electron-rich methoxy-quinoline ring.[1]
References
-
Doebner-Miller Reaction Mechanism : Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Link
-
Antimalarial Quinoline Scaffolds : Achan, J., et al. (2011). Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria.[5] Malaria Journal, 10, 144.[5] Link[1]
-
Minisci Reaction on Quinolines : Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery. MedChemComm, 2(12), 1135-1161. Link
-
PubChem Compound Summary : 6-Methoxy-4-methylquinoline (CID 258761).[1] National Center for Biotechnology Information. Link[1]
-
PI3K/mTOR Inhibitor Synthesis : Liu, Y., et al. (2013). Synthesis and biological evaluation of novel quinoline derivatives as PI3K/mTOR dual inhibitors. Chinese Journal of Cancer, 32(5), 253.[3] Link
